molecular formula C8H22Cl2PtS2+2 B100495 Dichloroplatinum;diethylsulfanium CAS No. 15337-84-5

Dichloroplatinum;diethylsulfanium

Cat. No.: B100495
CAS No.: 15337-84-5
M. Wt: 448.4 g/mol
InChI Key: DCIVLRIRJUWCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It was first discovered in 1844, but its anticancer properties were not identified until the 1960s. Since then, it has become one of the most effective and commonly used chemotherapy drugs globally.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum;diethylsulfanium involves the reaction of potassium tetrachloroplatinate with ammonia, followed by the addition of hydrochloric acid. The reaction proceeds as follows:

K2[PtCl4]+2NH3[Pt(NH3)2Cl2]+2KClK_2[PtCl_4] + 2NH_3 \rightarrow [Pt(NH_3)_2Cl_2] + 2KCl K2​[PtCl4​]+2NH3​→[Pt(NH3​)2​Cl2​]+2KCl

This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum;diethylsulfanium undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as water or ammonia.

    Hydrolysis: In aqueous solutions, this compound undergoes hydrolysis to form aquated species.

    Binding to DNA: It forms covalent bonds with the nitrogen atoms in the nucleobases of DNA, leading to the formation of intrastrand cross-links.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include water, ammonia, and various nucleophiles. The reactions are typically carried out in aqueous solutions at room temperature .

Major Products

The major products formed from the reactions of this compound include aquated species, substituted complexes, and DNA adducts .

Scientific Research Applications

Dichloroplatinum;diethylsulfanium has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity and coordination chemistry of platinum complexes.

    Biology: It is used to study the interactions of metal complexes with biological molecules such as DNA and proteins.

    Medicine: It is widely used in cancer chemotherapy to treat various types of cancer.

    Industry: It is used in the development of new platinum-based drugs and in the study of drug resistance mechanisms.

Mechanism of Action

The mechanism of action of dichloroplatinum;diethylsulfanium involves its ability to form covalent bonds with the purine bases on DNA, leading to the formation of intrastrand cross-links. These cross-links interfere with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis in cancer cells . The compound also activates various signal transduction pathways, including calcium signaling, death receptor signaling, and mitochondrial pathways, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dichloroplatinum;diethylsulfanium include:

    Carboplatin: A platinum-based chemotherapy drug with a similar mechanism of action but with reduced side effects.

    Oxaliplatin: Another platinum-based drug used to treat colorectal cancer.

    Nedaplatin, Lobaplatin, and Heptaplatin: These are newer platinum complexes that have received regional approval for clinical use.

Uniqueness

This compound is unique due to its high efficacy in treating a wide range of cancers and its well-studied mechanism of action. Despite its side effects, it remains one of the most effective chemotherapy drugs available .

Properties

IUPAC Name

dichloroplatinum;diethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIVLRIRJUWCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[SH+]CC.CC[SH+]CC.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2PtS2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15337-84-5
Record name Dichlorobis(1,1'-thiobis(ethane))platinum (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.